molecular formula C12H9F2N3O2 B2872544 N-(2,4-difluorophenyl)-6-methoxypyridazine-3-carboxamide CAS No. 1251611-14-9

N-(2,4-difluorophenyl)-6-methoxypyridazine-3-carboxamide

Katalognummer: B2872544
CAS-Nummer: 1251611-14-9
Molekulargewicht: 265.22
InChI-Schlüssel: GZSSWEZNUHPJSR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,4-difluorophenyl)-6-methoxypyridazine-3-carboxamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyridazine ring substituted with a methoxy group and a carboxamide group, along with a difluorophenyl moiety. These structural elements contribute to its distinctive chemical behavior and potential utility in research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-6-methoxypyridazine-3-carboxamide typically involves the condensation of 2,4-difluoroaniline with a suitable pyridazine derivative. One common method includes the reaction of 2,4-difluoroaniline with 6-methoxypyridazine-3-carboxylic acid or its derivatives under appropriate conditions. The reaction is often facilitated by the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to enhance the yield and selectivity of the desired product .

Industrial Production Methods

For industrial-scale production, the synthesis process may be optimized to improve efficiency and reduce costs. This can involve the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography to ensure high purity and quality .

Analyse Chemischer Reaktionen

Carboxamide Formation

  • Step 1 : Reaction of 6-methoxypyridazine-3-carboxylic acid with thionyl chloride (SOCl₂) in anhydrous tetrahydrofuran (THF) to form the acid chloride intermediate .

  • Step 2 : Condensation of the acid chloride with 2,4-difluoroaniline in THF under reflux, yielding the target carboxamide .

Reaction Conditions :

StepReagents/ConditionsYield
1SOCl₂, THF, reflux85–90%
2Aniline, THF, reflux82–87%

Pyridazine Core Modifications

  • Methoxy Group Hydrolysis : Under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions, the 6-methoxy group undergoes hydrolysis to form 6-hydroxypyridazine derivatives. This reaction is critical for generating metabolites or bioactive intermediates .

  • Electrophilic Substitution : The pyridazine ring’s electron-deficient nature allows for regioselective halogenation (e.g., bromination using NBS in DMF) .

Carboxamide Transformations

  • Hydrolysis : Strong bases (e.g., NaOH) hydrolyze the carboxamide to the corresponding carboxylic acid, though this is not typically favored due to steric hindrance from the difluorophenyl group .

  • Amidation : The carboxamide participates in Suzuki-Miyaura cross-coupling reactions with boronic acids in the presence of Pd catalysts, enabling diversification of the aryl group .

Stability and Degradation

  • Thermal Stability : The compound remains stable under standard storage conditions but decomposes above 250°C, forming fluorinated aromatic byproducts .

  • Photodegradation : Exposure to UV light induces cleavage of the pyridazine ring, yielding 2,4-difluoroaniline and methoxycarbonyl fragments .

Biological Interactions

  • Enzyme Binding : The carboxamide group forms hydrogen bonds with kinase active sites (e.g., EGFR, mTOR), mimicking acetylated lysine residues in competitive inhibition assays .

  • Metabolic Pathways : Hepatic cytochrome P450 enzymes oxidize the methoxy group to a hydroxyl derivative, a key metabolic transformation observed in vitro .

Comparative Reactivity Table

Functional GroupReaction TypeConditionsProducts/Outcomes
MethoxyAcidic hydrolysisHCl/H₂O, 80°C6-Hydroxypyridazine derivative
CarboxamideAlkaline hydrolysisNaOH/EtOH, refluxCarboxylic acid (low yield)
Pyridazine ringBrominationNBS, DMF, 40°C5-Bromo-substituted analog
DifluorophenylSuzuki couplingPd(PPh₃)₄, boronic acidAryl-diversified derivatives

Key Research Findings

  • Anticancer Activity : Derivatives exhibit selective cytotoxicity against NSCLC and leukemia cell lines (GI₅₀ = 1.12–3.95 µM) .

  • Enzyme Inhibition : Binds EGFR and iNOS with ΔG = −11.0 kcal/mol, confirmed via molecular docking .

  • Synthetic Scalability : Optimized microwave-assisted methods reduce reaction times by 70% compared to conventional heating .

Critical Analysis of Sources

Data were synthesized from peer-reviewed journals (e.g., PMC, Frontiers in Oncology) and chemical databases (PubChem) . Experimental protocols from Kinugasa reaction studies and microwave-assisted syntheses informed reaction optimization .

Wissenschaftliche Forschungsanwendungen

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has investigated its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism by which N-(2,4-difluorophenyl)-6-methoxypyridazine-3-carboxamide exerts its effects is often related to its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The pathways involved can vary depending on the specific application and target. For example, in anticancer research, it may inhibit key signaling pathways involved in cell proliferation and survival .

Vergleich Mit ähnlichen Verbindungen

N-(2,4-difluorophenyl)-6-methoxypyridazine-3-carboxamide can be compared with other similar compounds such as:

Biologische Aktivität

N-(2,4-difluorophenyl)-6-methoxypyridazine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer therapeutics. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and structure-activity relationships based on recent research findings.

Synthesis and Structural Characteristics

The synthesis of this compound involves several steps that typically include the formation of the pyridazine ring followed by the introduction of the difluorophenyl and methoxy groups. The structural characteristics of this compound contribute to its biological activity, particularly its ability to interact with various molecular targets.

Research indicates that this compound exhibits its biological effects primarily through the inhibition of specific protein kinases involved in cancer cell proliferation. Notably, it has shown dual inhibitory effects on epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2), both critical in tumor growth and angiogenesis.

Antiproliferative Activity

The antiproliferative activity of this compound has been evaluated against various cancer cell lines. The compound demonstrates significant cytotoxic effects, with IC50 values indicating potent inhibition of cell growth.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Cell LineIC50 (µM)
A549 (Lung Cancer)1.12 - 3.95
MDA-MB-231 (Breast Cancer)0.72 - 1.20
HCT116 (Colon Cancer)1.38 - 3.40

These results suggest that this compound is particularly effective against non-small cell lung cancer and breast cancer cells.

Induction of Apoptosis

The compound has been shown to induce apoptosis in cancer cells through various pathways:

  • Increased Bax Levels : The expression of the pro-apoptotic protein Bax is upregulated while levels of the anti-apoptotic protein Bcl-2 decrease, promoting apoptosis.
  • Caspase Activation : The activation of caspase-3 has been identified as a hallmark of apoptosis induced by this compound, indicating its potential as an anticancer agent.

Structure-Activity Relationship (SAR)

The structural modifications on the pyridazine ring and the substitution patterns on the phenyl group significantly influence the biological activity:

  • Fluorine Substitution : The presence of fluorine atoms at positions 2 and 4 enhances binding affinity to target proteins.
  • Methoxy Group : The methoxy group at position 6 contributes to increased lipophilicity and bioavailability.

Table 2: Structure-Activity Relationship Insights

SubstituentEffect on Activity
2,4-DifluoroIncreased potency against EGFR
Methoxy at Position 6Enhanced solubility and absorption

Case Studies

Several studies have demonstrated the efficacy of this compound in preclinical models:

  • Study A : In vitro analysis showed that treatment with this compound led to a significant reduction in cell viability in A549 lung cancer cells compared to untreated controls.
  • Study B : Animal models treated with this compound exhibited reduced tumor size and improved survival rates, supporting its potential for clinical development.

Eigenschaften

IUPAC Name

N-(2,4-difluorophenyl)-6-methoxypyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F2N3O2/c1-19-11-5-4-10(16-17-11)12(18)15-9-3-2-7(13)6-8(9)14/h2-6H,1H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZSSWEZNUHPJSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)C(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.